
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
The compound “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Pyrrole and Pyrrolidine Derivatives : Pyrroles and their derivatives, including pyrrolidines, serve as fundamental structural units for many important biological molecules. Pyrrolidine derivatives can be prepared through various synthetic reactions, highlighting the versatility of these compounds in chemical synthesis. Polypyrroles, for example, form highly stable, electrically conducting films (Anderson & Liu, 2000).
Azomethine Ylide Precursors : The synthesis of a trifluoromethylated azomethine ylide precursor demonstrates the utility of the CF3 group in imparting regio- and diastereo-control in cycloaddition reactions. This highlights the chemical reactivity and synthetic applicability of trifluoromethylated compounds in generating structurally complex and stereochemically defined products (Allwood et al., 2014).
C-H Functionalization : The redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines and pyrrolidines, demonstrate the potential for functionalizing molecules similar to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine, enabling the synthesis of diverse heterocyclic structures (Kang et al., 2015).
Hydrogen-bonding Patterns in Enaminones : The study of hydrogen-bonding patterns in compounds structurally related to pyrrolidines provides insight into the non-covalent interactions that could influence the stability and reactivity of similar compounds (Balderson et al., 2007).
Organocatalysis in Asymmetric Synthesis : The development of organocatalytic reactions for the synthesis of γ-nitrocarbonyl compounds using C2-symmetric tertiary amine-squaramide catalysts illustrates the potential for the asymmetric synthesis of functionalized compounds, which could be relevant to the synthesis of derivatives of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine (Kostenko et al., 2018).
Future Directions
The future directions for the research and development of “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the way it is administered. Pyrrolidine derivatives are generally well absorbed and can cross biological membranes due to their lipophilic nature .
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHOFXANVOGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



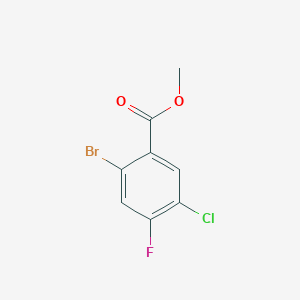
![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)
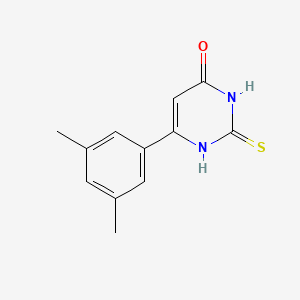
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)
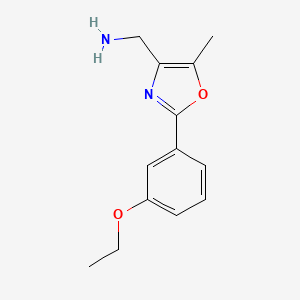
![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
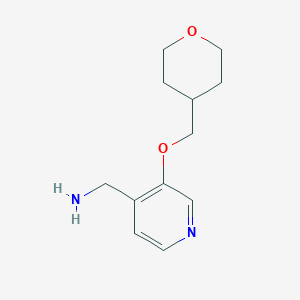
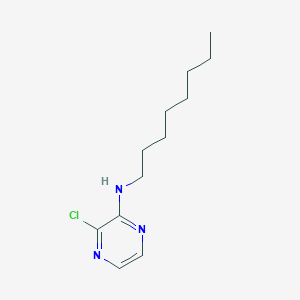
![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)
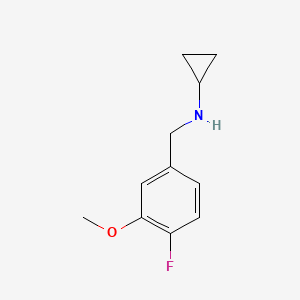
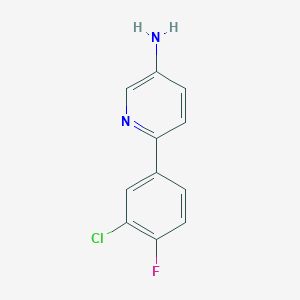
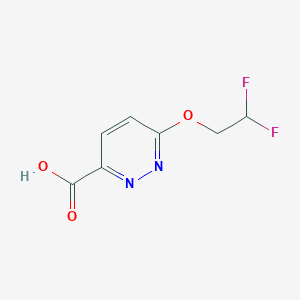
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)